2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
ITIC-M: is a non-fullerene acceptor molecule used primarily in the field of organic photovoltaics (OPVs). It is known for its strong and broad absorption from visible to near-infrared regions, making it an excellent candidate for high-efficiency polymer solar cells . The compound belongs to the family of ITIC derivatives, which have been instrumental in advancing the performance of OPVs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITIC-M involves multiple steps, starting with the preparation of intermediate compounds that are subsequently coupled to form the final product. The process typically includes:
Synthesis of Intermediate Compounds: This involves the preparation of key building blocks through various organic reactions such as Suzuki coupling, Stille coupling, and Knoevenagel condensation.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the ITIC-M molecule.
Industrial Production Methods: Industrial production of ITIC-M follows similar synthetic routes but is optimized for scalability and cost-effectiveness. High-throughput techniques such as blade coating are employed to manufacture large quantities of the compound for use in OPVs .
Chemical Reactions Analysis
Types of Reactions: ITIC-M undergoes various chemical reactions, including:
Oxidation: ITIC-M can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of ITIC-M, making it suitable for different applications.
Substitution: Substitution reactions involving ITIC-M can introduce different functional groups, altering its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ITIC-M derivatives, while substitution can result in functionalized ITIC-M molecules with different properties .
Scientific Research Applications
Chemistry: ITIC-M is extensively used in the development of high-efficiency OPVs. Its strong absorption and good energy level alignment with low band-gap polymers make it a valuable component in solar cell research .
Biology and Medicine:
Industry: In addition to its use in OPVs, ITIC-M is explored for applications in flexible electronics, light-emitting diodes (LEDs), and other optoelectronic devices .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of ITIC-M in OPVs involves the absorption of light, leading to the generation of excitons (electron-hole pairs). These excitons are then separated at the donor-acceptor interface, resulting in the generation of free charge carriers that contribute to the electric current .
Pathways Involved:
Exciton Generation: Absorption of photons leads to the formation of excitons.
Exciton Dissociation: Excitons dissociate at the donor-acceptor interface, facilitated by the energy level alignment between ITIC-M and the donor polymer.
Charge Transport: The separated charge carriers are transported to the respective electrodes, generating an electric current.
Comparison with Similar Compounds
ITIC: The parent compound of ITIC-M, known for its high efficiency in OPVs.
ITIC-Th: A derivative with thiophene flanking units, offering different optoelectronic properties.
ITIC-4F: A fluorinated derivative with enhanced electron mobility and stability
Uniqueness of ITIC-M: ITIC-M stands out due to its unique molecular structure, which provides a balance between strong absorption, good energy level alignment, and excellent charge transport properties. This makes it a versatile and highly efficient acceptor molecule for various optoelectronic applications .
Properties
Molecular Formula |
C96H86N4O2S4 |
---|---|
Molecular Weight |
1456.0 g/mol |
IUPAC Name |
2-[2-[[20-[[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3 |
InChI Key |
POPQTDZOTZRWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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